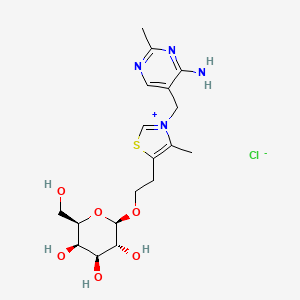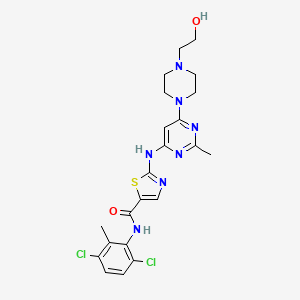
Thiaminegalactoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiamine galactoside is a compound that combines thiamine (vitamin B1) with a galactose molecule Thiamine is a water-soluble vitamin essential for energy metabolism, while galactose is a simple sugar
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiamine galactoside typically involves the enzymatic or chemical conjugation of thiamine with galactose. One common method is the use of glycosyltransferase enzymes, which facilitate the transfer of galactose from a donor molecule (such as uridine diphosphate galactose) to thiamine. This reaction is usually carried out under mild conditions, with the enzyme acting as a catalyst.
Industrial Production Methods
Industrial production of thiamine galactoside may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferase enzymes. These microorganisms can be cultivated in bioreactors, where they produce thiamine galactoside in significant quantities. The product is then purified using techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Thiamine galactoside can undergo various chemical reactions, including:
Oxidation: Thiamine galactoside can be oxidized to form thiamine disulfide and other oxidation products.
Reduction: Reduction reactions can convert thiamine galactoside back to its original components, thiamine and galactose.
Substitution: Thiamine galactoside can participate in substitution reactions where the galactose moiety is replaced by other sugar molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at neutral or slightly acidic pH.
Reduction: Reducing agents such as sodium borohydride can be used to reduce thiamine galactoside. These reactions are usually performed in organic solvents like ethanol.
Substitution: Enzymatic or chemical catalysts can facilitate substitution reactions. Enzymes like glycosidases or chemical reagents like acid catalysts are commonly used.
Major Products Formed
Oxidation: Thiamine disulfide and other oxidized derivatives.
Reduction: Thiamine and galactose.
Substitution: Various glycosylated derivatives depending on the substituent sugar molecule.
科学的研究の応用
Thiamine galactoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides.
Biology: Thiamine galactoside is used in studies of carbohydrate metabolism and enzyme activity, particularly those involving glycosyltransferases and glycosidases.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in enhancing thiamine delivery and its antioxidant properties.
Industry: Thiamine galactoside is used in the food and pharmaceutical industries as a nutritional supplement and as a stabilizing agent for thiamine.
作用機序
Thiamine galactoside exerts its effects primarily through the actions of its constituent molecules, thiamine and galactose. Thiamine acts as a coenzyme in several metabolic pathways, including the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. Galactose, on the other hand, is involved in energy production and glycosylation processes. The combination of these two molecules allows for enhanced stability and bioavailability of thiamine, making it more effective in its biological roles.
類似化合物との比較
Similar Compounds
Thiamine monophosphate: A phosphorylated derivative of thiamine with similar metabolic functions.
Thiamine diphosphate: Another phosphorylated form of thiamine, essential for its coenzyme activity.
Thiamine triphosphate: A less common form of thiamine with specific roles in the nervous system.
Cyanidin 3-O-galactoside: An anthocyanin glycoside with antioxidant properties.
Uniqueness
Thiamine galactoside is unique in its combination of thiamine and galactose, which enhances the stability and bioavailability of thiamine. This makes it particularly useful in applications where thiamine stability is a concern, such as in nutritional supplements and pharmaceuticals. Additionally, the presence of galactose allows for specific interactions with glycosyltransferases and glycosidases, making it a valuable tool in biochemical research.
特性
分子式 |
C18H27ClN4O6S |
|---|---|
分子量 |
462.9 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-2-[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C18H27N4O6S.ClH/c1-9-13(29-8-22(9)6-11-5-20-10(2)21-17(11)19)3-4-27-18-16(26)15(25)14(24)12(7-23)28-18;/h5,8,12,14-16,18,23-26H,3-4,6-7H2,1-2H3,(H2,19,20,21);1H/q+1;/p-1/t12-,14+,15+,16-,18-;/m1./s1 |
InChIキー |
PPAFWOAFTGWGCR-FKIMCXNPSA-M |
異性体SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O.[Cl-] |
正規SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC3C(C(C(C(O3)CO)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















